molecular formula C16H12ClNO3S B588095 Valdecoxib Sulfonyl Chloride-13C2,15N CAS No. 1391051-92-5

Valdecoxib Sulfonyl Chloride-13C2,15N

Cat. No.: B588095
CAS No.: 1391051-92-5
M. Wt: 336.764
InChI Key: NVKQPOHDVWNXRP-LQFUBYOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valdecoxib Sulfonyl Chloride-13C2,15N is a labeled metabolite of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in the fields of proteomics and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valdecoxib Sulfonyl Chloride-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the Valdecoxib structure. The general synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is a key structural component of Valdecoxib.

    Introduction of Isotopic Labels: Carbon-13 and nitrogen-15 isotopes are introduced into the molecule at specific positions to create the labeled compound.

    Sulfonylation: The final step involves the sulfonylation of the labeled intermediate to produce this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .

Chemical Reactions Analysis

Types of Reactions: Valdecoxib Sulfonyl Chloride-13C2,15N undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Valdecoxib Sulfonyl Chloride-13C2,15N has several scientific research applications, including:

    Proteomics: The isotopic labels make it useful in mass spectrometry-based proteomics for studying protein interactions and modifications.

    Metabolic Research: It is used to trace metabolic pathways and understand the metabolism of Valdecoxib in biological systems.

    Pharmaceutical Research: The compound is employed in the development and testing of new drugs, particularly those targeting inflammatory pathways

Mechanism of Action

Valdecoxib Sulfonyl Chloride-13C2,15N exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .

Comparison with Similar Compounds

    Valdecoxib: The parent compound, which is also a COX-2 inhibitor used for similar therapeutic purposes.

    Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns

Uniqueness: Valdecoxib Sulfonyl Chloride-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies in proteomics and metabolic research. This labeling provides insights that are not possible with the unlabeled compounds .

Properties

IUPAC Name

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKQPOHDVWNXRP-LQFUBYOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.